![molecular formula C20H15NO3 B2900260 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate CAS No. 886130-75-2](/img/structure/B2900260.png)

2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

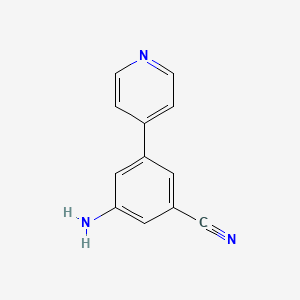

Nicotinate esters, such as menthyl nicotinate and methyl nicotinate, are organic compounds derived from nicotinic acid (niacin, vitamin B3) and an alcohol . They are used in various applications, including cosmetics, personal care products, and medical treatments .

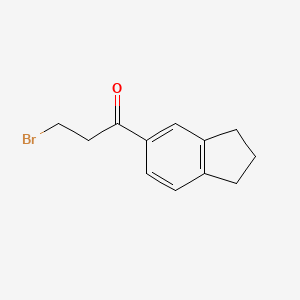

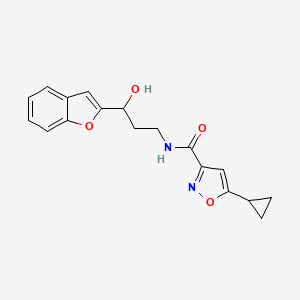

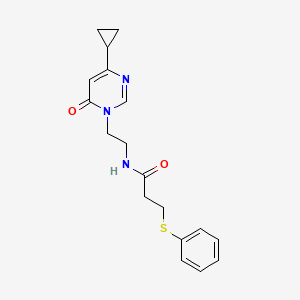

Molecular Structure Analysis

The molecular structure of a nicotinate ester consists of a pyridine ring (from nicotinic acid) attached to an ester group, which is in turn attached to the rest of the molecule . The exact structure will depend on the specific ester .Chemical Reactions Analysis

Nicotinate esters can undergo various chemical reactions, including hydrolysis to produce nicotinic acid and the corresponding alcohol . They can also participate in other reactions depending on their specific structure and the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a nicotinate ester will depend on its specific structure. These properties can include melting point, boiling point, solubility, and reactivity .科学的研究の応用

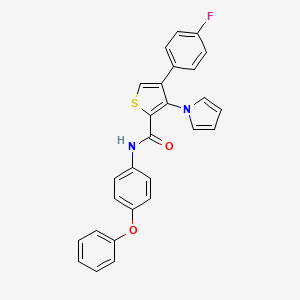

Tyrosinase Inhibition and Antimicrobial Activity

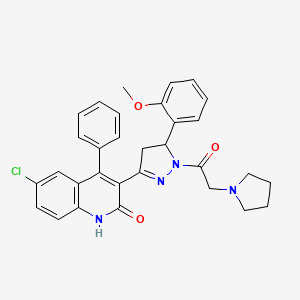

Kwong et al. (2017) synthesized a series of compounds including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylate. These compounds showed significant anti-tyrosinase activities, with some exhibiting inhibitions comparable to the standard inhibitor kojic acid. The study highlights the potential of these compounds in clinical treatments for conditions related to tyrosinase activity, such as hyperpigmentation disorders (Kwong et al., 2017).

Megha et al. (2023) synthesized derivatives of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid, which displayed notable antibacterial and anti-TB activities against selected pathogenic strains. This indicates the potential of these compounds in the development of new antibacterial and antituberculosis drugs (Megha et al., 2023).

Fungicidal Activity

Wu et al. (2022) designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives, demonstrating excellent fungicidal activities against cucumber downy mildew. This suggests the potential application of these compounds in agricultural fungicides (Wu et al., 2022).

Herbicidal Activity

Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, which exhibited excellent herbicidal activity against certain plant species. This research highlights the application of such compounds in the development of new herbicides (Yu et al., 2021).

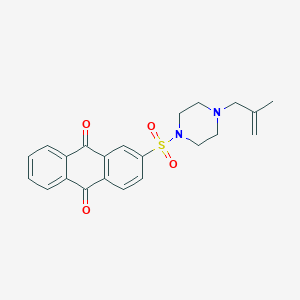

Coordination Polymers and Magnetic Properties

Lin and Ayyappan (2003) synthesized coordination polymers using nicotinic acid, demonstrating the potential for creating materials with unique structural and magnetic properties. These findings have implications in the fields of material science and magnetism (Lin & Ayyappan, 2003).

作用機序

Target of Action

The primary target of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate is likely to be similar to that of its core structure, nicotinate or niacin. Niacin is known to bind to and activate the G protein-coupled receptors, known as niacin receptors . These receptors are involved in the regulation of lipid metabolism and are expressed in various tissues, including adipose tissue, immune cells, and keratinocytes .

Mode of Action

The compound’s interaction with its targets involves binding to the niacin receptors, leading to a series of intracellular events. For instance, in the case of niacin, it binds to its receptor, leading to the inhibition of cyclic adenosine monophosphate (cAMP) production, which in turn modulates the activity of various downstream effectors involved in lipid metabolism . The exact mode of action for 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate may vary based on the presence of the biphenyl-4-yl-2-oxoethyl group.

Biochemical Pathways

The biochemical pathways affected by 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate are likely to be related to lipid metabolism, given the known role of niacin. Niacin is involved in the regulation of lipolysis in adipose tissue and has been shown to affect the expression of genes involved in fatty acid oxidation and cholesterol biosynthesis . .

Pharmacokinetics

Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The biphenyl-4-yl-2-oxoethyl group may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate’s action are likely to involve changes in lipid metabolism. Given the role of niacin in lipid metabolism, this compound may have similar effects, potentially leading to decreased lipolysis in adipose tissue and altered expression of genes involved in fatty acid oxidation and cholesterol biosynthesis . .

Safety and Hazards

特性

IUPAC Name |

[2-oxo-2-(4-phenylphenyl)ethyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-19(14-24-20(23)18-7-4-12-21-13-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVPJCSJOMDNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2900182.png)

![2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2900184.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)